

Introduction: The Strategic Value of Substituted Benzonitriles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

Cat. No.: B181807

[Get Quote](#)

Substituted benzonitriles are a cornerstone of modern medicinal chemistry. The nitrile group is a versatile functional handle and a known bioisostere for various groups like carbonyls and halogens, capable of participating in crucial hydrogen bond interactions within biological targets.^{[1][2]} The presence of a bromine atom on the aromatic ring provides a reactive site for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.^{[3][4][5]}

3-Bromo-4-isopropoxy-5-methoxybenzonitrile combines these features on a decorated phenyl ring, offering a trifunctional platform for generating molecular complexity. The strategic placement of the isopropoxy and methoxy groups can influence the electronic properties of the ring and provide additional points for interaction or metabolic modulation in a final drug candidate. This guide will explore the chemical attributes that make this molecule a valuable tool for constructing novel molecular entities.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its core properties can be defined. Furthermore, a predictive analysis of its spectroscopic signature can be made based on well-characterized analogues.^{[6][7]}

Core Chemical Properties

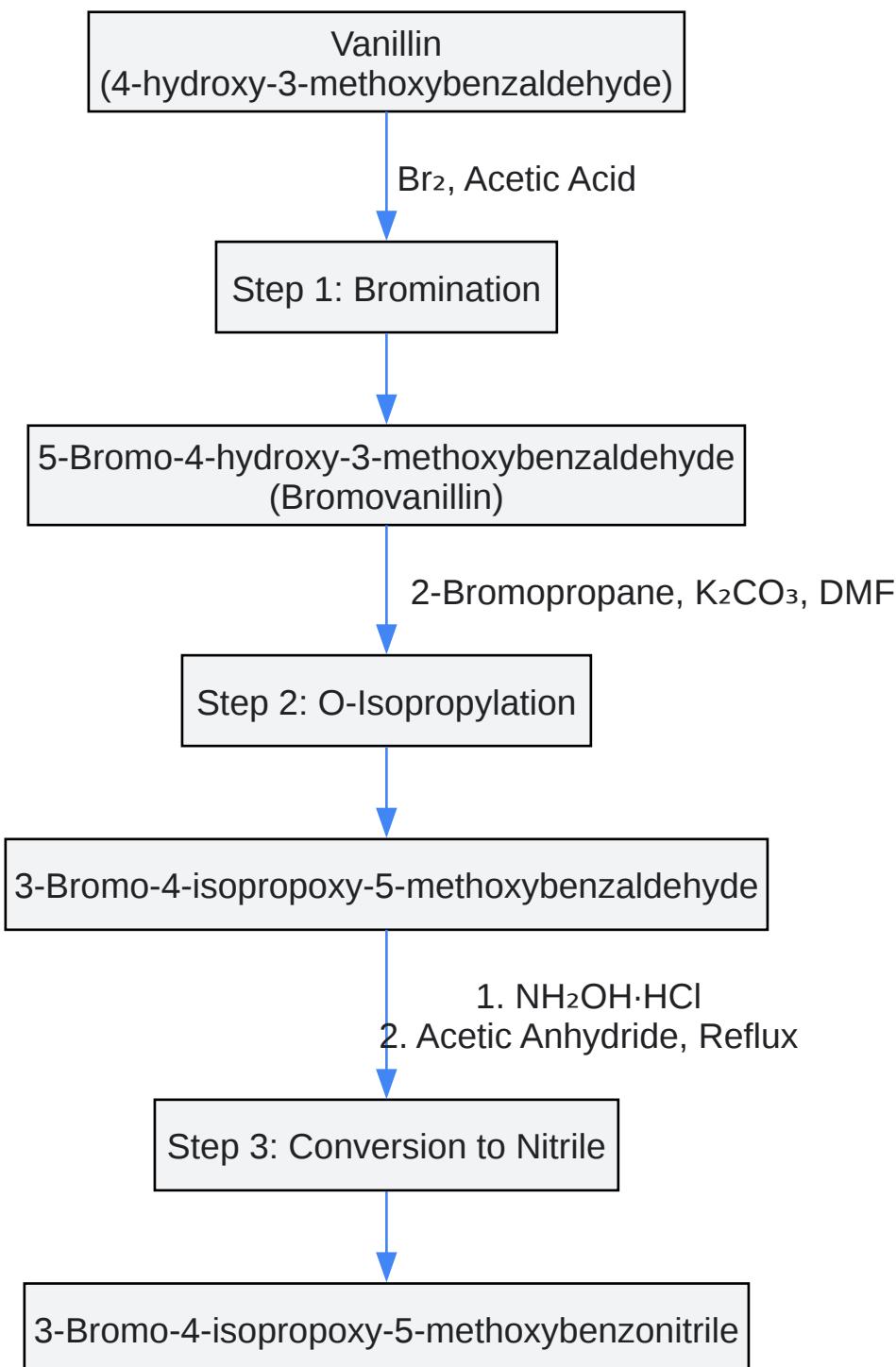
A summary of the fundamental physicochemical properties is presented below.

Property	Value	Source
CAS Number	515848-62-1	
Molecular Formula	C ₁₁ H ₁₂ BrNO ₂	[8]
Molecular Weight	270.12 g/mol	[8]
Appearance	Solid (predicted)	
SMILES	CC(C)OC1=C(C=C(C=C1Br)C #N)OC	[8]
InChI Key	DNCFZWKSHFLLGT- UHFFFAOYSA-N	[8]
Predicted XlogP	3.1	[8]

Predicted Spectroscopic Characteristics

The characterization of **3-Bromo-4-isopropoxy-5-methoxybenzonitrile** would rely on standard spectroscopic techniques. Below are the predicted key features based on analogous structures.[\[6\]](#)[\[9\]](#)

- ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the isopropoxy group protons (a septet for the CH proton around 4.5-4.7 ppm and a doublet for the two methyl groups around 1.3-1.4 ppm). The two aromatic protons would appear as singlets in the aromatic region (around 7.0-7.5 ppm).
- ¹³C NMR: The carbon spectrum will feature a characteristic signal for the nitrile carbon (C≡N) between 115-120 ppm.[\[6\]](#) Other key signals would include those for the aromatic carbons, the methoxy carbon (around 56 ppm), and the carbons of the isopropoxy group (CH around 72 ppm and CH₃ around 22 ppm).
- FT-IR Spectroscopy: The most prominent feature in the infrared spectrum will be a sharp, strong absorption band corresponding to the nitrile (C≡N) stretch, typically found in the 2220-2240 cm⁻¹ region for aromatic nitriles.[\[6\]](#)[\[7\]](#) Other characteristic bands would include C-H


stretches for the aromatic and aliphatic groups, C=C stretches for the aromatic ring, and C-O stretches for the ether linkages.

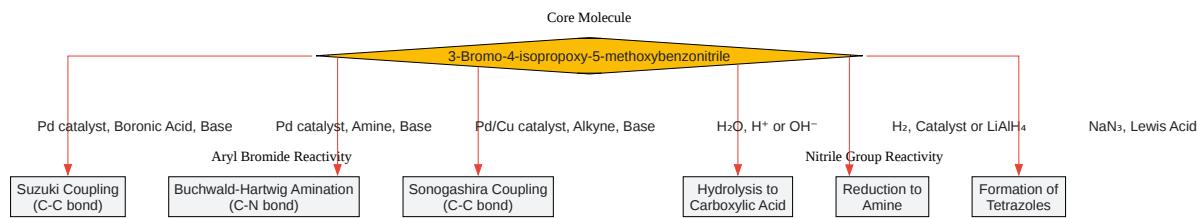
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion $[M]^+$ and $[M+2]^+$ peaks due to the presence of the bromine atom (^{79}Br and ^{81}Br in nearly 1:1 abundance). The predicted monoisotopic mass is 269.0051 Da.[\[8\]](#)

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of **3-Bromo-4-isopropoxy-5-methoxybenzonitrile** can be envisioned starting from commercially available vanillin. This multi-step synthesis leverages standard, high-yielding transformations common in organic synthesis.

[Click to download full resolution via product page](#)


Caption: Proposed synthetic route to **3-Bromo-4-isopropoxy-5-methoxybenzonitrile**.

Causality behind Experimental Choices:

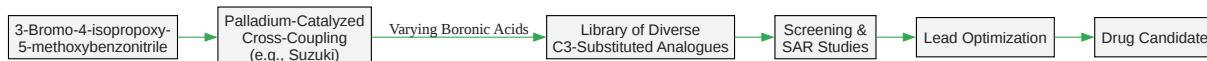
- **Bromination:** The synthesis begins with the electrophilic aromatic substitution of vanillin. The hydroxyl and methoxy groups are ortho, para-directing. Bromination occurs para to the hydroxyl group and ortho to the methoxy group at the sterically accessible C5 position. Acetic acid is a common solvent for this transformation.
- **O-Isopropylation:** The phenolic hydroxyl group of bromovanillin is more acidic than an alcohol and can be readily deprotonated by a mild base like potassium carbonate. The resulting phenoxide undergoes a Williamson ether synthesis with an isopropyl electrophile (e.g., 2-bromopropane).
- **Conversion of Aldehyde to Nitrile:** This is a standard two-step, one-pot procedure. First, the aldehyde is converted to an aldoxime using hydroxylamine. The subsequent dehydration of the oxime, often achieved by refluxing with acetic anhydride or other dehydrating agents, yields the nitrile.[10]

Chemical Reactivity and Synthetic Potential

The true value of this compound lies in the versatile reactivity of its functional groups, which can be addressed selectively.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **3-Bromo-4-isopropoxy-5-methoxybenzonitrile**.


- Reactivity of the Aryl Bromide: The C(sp²)-Br bond is the primary site for palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of a wide variety of substituents at the C3 position.
 - Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.[3][11]
 - Buchwald-Hartwig Amination: Forms a C-N bond, allowing for the introduction of primary or secondary amines.[3]
 - Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.[3] The reactivity of aryl bromides in these reactions offers a balance between reactivity and stability, often being preferred over more reactive but less stable aryl iodides or less reactive aryl chlorides.[3][5]
- Reactivity of the Nitrile Group: The nitrile group can be transformed into other important functionalities.
 - Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
 - Reduction: Can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.[12]
 - Cycloaddition: Can react with azides (e.g., sodium azide) to form tetrazole rings, which are important pharmacophores in many drugs.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific drugs reported to be synthesized from this exact intermediate, its structural motifs are highly relevant to pharmaceutical development. Benzonitrile derivatives are key components in numerous approved drugs, including aromatase inhibitors like Letrozole and androgen receptor antagonists such as Enzalutamide.[13]

The utility of **3-Bromo-4-isopropoxy-5-methoxybenzonitrile** in a drug discovery workflow would be as a versatile intermediate for building a library of analogues for structure-activity

relationship (SAR) studies.

[Click to download full resolution via product page](#)

Caption: Workflow for utilizing the target compound in a drug discovery program.

By leveraging the reactivity of the aryl bromide, medicinal chemists can rapidly synthesize a diverse set of compounds where the substituent at the C3 position is varied. This allows for the exploration of the binding pocket of a biological target to optimize potency, selectivity, and pharmacokinetic properties. The isopropoxy and methoxy groups can provide favorable interactions or be modified in later stages of lead optimization.

Experimental Protocols (Hypothetical)

The following protocols are representative methodologies for the synthesis and purification of **3-Bromo-4-isopropoxy-5-methoxybenzonitrile** and its derivatives. These are based on standard laboratory procedures for analogous compounds and should be adapted and optimized as needed.

Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (Intermediate)

- Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-4-hydroxy-3-methoxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF).
- Reaction: Add 2-bromopropane (1.5 eq) to the stirred suspension. Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: The crude product can be purified by flash column chromatography on silica gel. [\[14\]](#)[\[15\]](#)

Synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

- Oxime Formation: Dissolve the aldehyde intermediate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent like ethanol or pyridine. Stir at room temperature until TLC indicates complete consumption of the aldehyde.
- Dehydration: Add acetic anhydride (3.0 eq) directly to the reaction mixture. Heat the solution to reflux and monitor the reaction progress by TLC.
- Work-up: Cool the reaction mixture and carefully pour it onto ice water. If necessary, neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography. [\[14\]](#)[\[16\]](#)

Safety and Handling

As a brominated aromatic nitrile, this compound should be handled with care in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds suggest the following precautions. [\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).
- Toxicology: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
- Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a strategically designed chemical building block with considerable potential for applications in drug discovery and organic synthesis. Its value is derived from the versatile and differential reactivity of its aryl bromide and nitrile functional groups. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, offering a solid foundation for researchers to incorporate this promising intermediate into their synthetic programs.

References

- The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Comparison. (2025). BenchChem.
- A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. (2025). BenchChem.
- Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. (2025). BenchChem.
- A Technical Guide to the Reactivity of the Aryl Bromide in 3-Bromo-5-(bromomethyl)benzonitrile for Drug Discovery and Development. (2025). BenchChem.
- Synthesis of benzonitriles from substituted benzaldehyde. (2003).
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. *Journal of Medicinal Chemistry*, 53(22), 7902–7917.
- Synthesis of benzonitriles from substituted benzoic acid. (2005).
- Al-Omary, F. A., El-Emam, A. A., & El-Gohary, N. S. (2015). Synthesis and Characterization of Benzonitrile-Substituted Silyl Ethers.
- Sommer, M. B., Begtrup, M., & Boegesoe, K. P. (1995). Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. *The Journal of Organic Chemistry*, 60(8), 2244–2249.
- Kumar, A. P., & Rao, G. R. (2001). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. *Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy*, 57(2), 337-347.

- Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. (2025). BenchChem.
- de la Cruz, P., de la Hoz, A., Langa, F., & Orduna, J. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. *The Journal of Physical Chemistry B*, 126(13), 2635–2646.
- Methods for Purification of Commonly Used Solvents. (n.d.). Alfa Chemistry.
- Methods of purification of organic compounds. (2019, October 16). BYJU'S.
- 3-Bromo-4-hydroxy-5-methoxybenzonitrile. (n.d.). PubChem.
- A Short Note On Purification Of Organic Compounds. (n.d.). Unacademy.
- The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- **3-Bromo-4-isopropoxy-5-methoxybenzonitrile.** (n.d.). Sigma-Aldrich.
- Kim, J. H., Gbeddy, G., & Akkanen, J. (2015). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. *Bulletin of the Korean Chemical Society*, 36(1), 223-229.
- Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C-N Bond Cleavage. (2018).
- Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. *Acta Pharmaceutica Sinica B*, 11(8), 2278-2302.
- Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. (2025). BenchChem.
- Benzonitrile. (n.d.). Wikipedia.
- The Purification of Organic Compound: Techniques and Applic
- 3-Bromo-4-methoxybenzonitrile. (n.d.). PubChem.
- Suzuki cross-coupling of 2-bromobenzonitrile with p-tolyl boronic acid... (n.d.).
- 3-Bromo-4-hydroxy-5-methoxy-benzonitrile. (n.d.). CymitQuimica.
- SAFETY DATA SHEET - Bromine Tablets. (n.d.). Prometheus.
- SAFETY DATA SHEET - Bromine. (2024, September 7). Sigma-Aldrich.
- SAFETY DATA SHEET - Bromine. (2022, November 10). Spectrum Chemical.
- SAFETY DATA SHEET - Bromine. (2010, November 24). Fisher Scientific.
- **3-bromo-4-isopropoxy-5-methoxybenzonitrile (C11H12BrNO2).** (n.d.). PubChemLite.
- Safety D
- Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α -Fragmentation. (2026, January 7).
- Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[3] [4][6][7]tetrazine-3-one Deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PubChemLite - 3-bromo-4-isopropoxy-5-methoxybenzonitrile (C11H12BrNO2) [pubchemlite.lcsb.uni.lu]
- 9. tandfonline.com [tandfonline.com]
- 10. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzonitrile - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. byjus.com [byjus.com]
- 15. researchgate.net [researchgate.net]
- 16. A Short Note On Purification Of Organic Compounds [unacademy.com]
- 17. happyhottubs.co.uk [happyhottubs.co.uk]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. spectrumchemical.com [spectrumchemical.com]

- 20. fishersci.com [fishersci.com]
- 21. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Substituted Benzonitriles]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181807#3-bromo-4-isopropoxy-5-methoxybenzonitrile-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com